molecular formula C5H10O2 B108370 (S)-(Tetrahydrofuran-2-YL)methanol CAS No. 57203-01-7

(S)-(Tetrahydrofuran-2-YL)methanol

Cat. No. B108370
CAS RN: 57203-01-7
M. Wt: 102.13 g/mol
InChI Key: BSYVTEYKTMYBMK-YFKPBYRVSA-N
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Description

“(S)-(Tetrahydrofuran-2-YL)methanol” is a derivative of methanol, which is the simplest of a long series of organic compounds called alcohols . Methanol consists of a methyl group linked with a hydroxy group . It is an important material in chemical synthesis and is used in great quantities for building up a vast number of compounds .


Molecular Structure Analysis

Methanol, the parent compound of “(S)-(Tetrahydrofuran-2-YL)methanol”, has been studied extensively. It has been found that most of the water molecules exist as small hydrogen-bonded strings and clusters in a ‘fluid’ of close-packed methyl groups .


Chemical Reactions Analysis

Methanol is acted upon by alcohol dehydrogenase to convert it into 'formaldehyde.' . Aldehyde dehydrogenase (ADH), in turn, acts on formaldehyde to convert it into formic acid .


Physical And Chemical Properties Analysis

Methanol is a colourless liquid that boils at 64.96 °C (148.93 °F) and solidifies at −93.9 °C (−137 °F) . It forms explosive mixtures with air and burns with a nonluminous flame . It is completely miscible in water .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Dinotefuran

    (S)-(Tetrahydrofuran-2-yl)methanol is used in the synthesis of dinotefuran, a neonicotinoid insecticide. The enantiomers of tetrahydrofuran-3-yl methanol are converted into diastereomers and then separated to obtain the desired compound. The process demonstrates a high enantiomeric excess (ee) value and yield (Wu Zong-ka, 2015).

  • Dielectric Relaxation Studies

    The compound has been studied for its dielectric relaxation properties in different solvents, such as methanol and ethanol, using techniques like Time Domain Reflectometry. This research provides insights into the changes in dielectric parameters with concentration and temperature (A. Chaudhari et al., 1999).

  • Mass Spectra Studies in Carbohydrates

    As a model for basic ring systems in simple carbohydrates, tetrahydrofuran-2-methanol's behavior in the gas phase has been analyzed. The studies focus on deprotonation and fragmentation patterns, contributing to a better understanding of carbohydrate chemistry (S. Dua et al., 1992).

  • Oxidative Cleavage to γ-Lactones

    The compound has been used in the environmentally friendly synthesis of γ-lactones, utilizing a catalytic amount of 2-iodo-N-isopropylbenzamide. This method is significant for its mild conditions and absence of toxic heavy metals (T. Yakura et al., 2016).

  • Separation Techniques

    Research has been conducted on the separation of tetrahydrofuran-methanol mixtures using techniques like heteroazeotropic distillation and pervaporation. This is relevant in industrial applications for efficient separation processes (G. Genduso et al., 2014).

  • Synthesis of Bis-Benzoquinoline Derivatives

    In the field of organic synthesis, tetrahydro-2,5-dimethoxyfuran, a related compound, has been used in the iodine-catalyzed synthesis of benzoquinoline derivatives, demonstrating its utility in complex molecule construction (Dong‐Sheng Chen et al., 2013).

  • Application in Organic Chemistry

    The compound is utilized in the reductive cleavage of sulfinyl and sulfonyl tetrahydrofuran methanol derivatives, showcasing its application in organic synthesis and molecular transformation (R. Fernández de la Pradilla et al., 2005).

Future Directions

Photocatalytic carbon dioxide reduction (PCCR) for methanol synthesis targeting renewable energy resources is an attractive way to create a sustainable environment and also balance the carbon-neutral series . The application of PCCR to methanol enables the generation of solar energy while reducing CO2 .

properties

IUPAC Name

[(2S)-oxolan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYVTEYKTMYBMK-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](OC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(Tetrahydrofuran-2-YL)methanol

CAS RN

57203-01-7
Record name (2S)-(+)-2-(Hydroxymethyl)tetrahydrofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JM Frost, MJ Dart, KR Tietje, TR Garrison… - Journal of medicinal …, 2010 - ACS Publications
Several 3-acylindoles with high affinity for the CB 2 cannabinoid receptor and selectivity over the CB 1 receptor have been prepared. A variety of 3-acyl substituents were investigated, …
Number of citations: 177 pubs.acs.org
FFJ de Kleijne, SJ Moons, PB White… - Organic & Biomolecular …, 2020 - pubs.rsc.org
The stereoselective introduction of the glycosidic bond is one of the main challenges in chemical oligosaccharide synthesis. Stereoselective glycosylation can be achieved using …
Number of citations: 12 pubs.rsc.org
RA Fairhurst, TH Marsilje, S Stutz, A Boos… - Bioorganic & Medicinal …, 2016 - Elsevier
Taking the pyrrolopyrimidine derived IGF-1R inhibitor NVP-AEW541 as the starting point, the benzyl ether back-pocket binding moiety was replaced with a series of 2-cyclic ether methyl …
Number of citations: 9 www.sciencedirect.com
U Scheffler, R Mahrwald - The Journal of organic chemistry, 2012 - ACS Publications
Extensive studies of asymmetric cross-aldol addition between enolizable aldehydes are described and provide a deeper insight into histidine-catalyzed aldol additions. In particular, …
Number of citations: 52 pubs.acs.org

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